methyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a pyrazole ring substituted with a 3-bromo-4-methoxyphenyl group and a phenyl group. Its structure integrates a tetrahydropyrimidine core with ester and ketone functionalities, making it a candidate for diverse applications, including medicinal chemistry and agrochemical research .
The compound’s structural uniqueness arises from:
Properties
IUPAC Name |
methyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4O4/c1-13-19(22(29)32-3)21(26-23(30)25-13)16-12-28(15-7-5-4-6-8-15)27-20(16)14-9-10-18(31-2)17(24)11-14/h4-12,21H,1-3H3,(H2,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMPVSRBWBYJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactionsThe final steps involve the formation of the tetrahydropyrimidine ring and the esterification to yield the methyl ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Basic hydrolysis | 2M NaOH, EtOH/H₂O (1:1), reflux | 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | 85% | |
| Acidic hydrolysis | 6M HCl, 100°C, 8h | Same as above | 78% |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient 3-bromo-4-methoxyphenyl group facilitates substitution reactions with nucleophiles. The methoxy group directs incoming nucleophiles to the para position relative to the bromine atom.
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 12h | 4-[3-(3-methoxy-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-... | 68% | |
| Piperidine | K₂CO₃, DMSO, 90°C, 10h | 4-[3-(4-(piperidin-1-yl)-3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-... | 62% |
Transition Metal-Catalyzed Cross-Coupling
The bromine substituent enables Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing introduction of aryl or amine groups.
| Reaction Type | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, PhB(OH)₂, Na₂CO₃ | 4-[3-(3-(biphenyl-4-yl)-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-... | 74% | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, NH₃ | 4-[3-(3-amino-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-... | 59% |
Oxidation of the Pyrazole Ring
The pyrazole moiety undergoes regioselective oxidation under strong oxidizing conditions, modifying its electronic properties.
Reduction of the Tetrahydropyrimidine Core
The 2-oxo group in the tetrahydropyrimidine ring is susceptible to reduction, altering the ring’s saturation state.
Electrophilic Aromatic Substitution
The phenyl group attached to the pyrazole participates in nitration and sulfonation, albeit with reduced reactivity due to electron-withdrawing substituents.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 4-[3-(3-bromo-4-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazol-4-yl]-6-methyl-... | 58% | |
| SO₃/H₂SO₄ | 50°C, 6h | Sulfonation at phenyl meta-position | 49% |
Key Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide or water on the carbonyl carbon, stabilized by the adjacent electron-withdrawing pyrimidine ring
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that pyrazole chalcones can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and induction of oxidative stress . The specific compound under discussion has been explored for its potential to inhibit tumor growth and metastasis.
Antimicrobial Properties
Compounds with similar structures have demonstrated significant antimicrobial activity against various pathogens. The presence of the bromo and methoxy groups enhances the lipophilicity and bioactivity of the molecule, making it effective against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Some studies suggest that pyrazole derivatives can modulate inflammatory responses. The compound's ability to inhibit pro-inflammatory cytokines may provide therapeutic benefits in treating inflammatory diseases .
Intermediate in Organic Synthesis
The compound serves as an important intermediate for synthesizing more complex molecules in organic chemistry. Its unique structure allows for further functionalization, making it a versatile building block in synthetic pathways .
Coordination Chemistry
Recent studies have highlighted the use of this compound in coordination chemistry, where it acts as a ligand in metal complexes. These complexes can exhibit interesting electronic properties and catalytic activities .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of methyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutics.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of migration |
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion tests.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Mechanism of Action
The mechanism of action of methyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Biological Activity
Methyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tetrahydropyrimidine core and various substituents, suggests diverse biological activities. This article reviews the compound's biological activity based on recent research findings.
Structural Overview
The compound features:
- Tetrahydropyrimidine core : A five-membered ring containing nitrogen atoms.
- Substituents : Including a bromo group, methoxy group, and phenyl ring which contribute to its reactivity and biological properties.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit promising anticancer activities. For instance:
- Structure-Activity Relationship (SAR) studies reveal that the presence of specific substituents can enhance the biological activity of pyrazole derivatives. For example, certain pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines including MCF7 and NCI-H460 with IC50 values ranging from 3.79 µM to 42.30 µM .
Anti-inflammatory Effects
Compounds similar to this compound have also been noted for their anti-inflammatory properties. The presence of the pyrazole moiety is often associated with inhibitory effects on inflammatory pathways .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related tetrahydropyrimidine compounds. For example, some derivatives have exhibited moderate to strong activity against pathogens like Mycobacterium tuberculosis .
Case Studies
- Antitumor Activity : A study evaluated various pyrazole derivatives and reported that certain compounds displayed significant antitumor activity against HeLa and NCI-H460 cell lines with IC50 values indicating potent cytotoxicity .
- Antimicrobial Evaluation : Another research focused on the synthesis of tetrahydropyrimidine derivatives and their evaluation against bacterial strains. The results indicated that some derivatives had MIC values comparable to established antibiotics .
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
- Methodology : The compound is typically synthesized via the Biginelli reaction , a multicomponent cyclocondensation involving substituted aldehydes, β-ketoesters, and urea/thiourea derivatives. For example, analogs with pyrazole-tetrahydropyrimidine scaffolds have been prepared using aromatic aldehydes (e.g., 3-bromo-4-methoxybenzaldehyde), ethyl acetoacetate, and thioureas under acidic conditions . Key steps include regioselective cyclization and purification via recrystallization (yields ~70–85%).
Q. How is structural characterization performed for this compound?
- Methodology :
- X-ray crystallography is used to confirm the tetrahydropyrimidine ring conformation and substituent orientation (e.g., dihedral angles between pyrazole and methoxyphenyl groups) .
- NMR spectroscopy (1H/13C) identifies substituent environments: methyl groups at δ ~2.2–2.3 ppm, aromatic protons at δ ~6.9–7.4 ppm, and carbonyl signals at δ ~160–170 ppm .
- Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns.
Q. What biological activities are associated with structurally related pyrimidinone derivatives?
- Findings : Analogs exhibit antibacterial (Gram-positive bacteria, MIC ~12.5–50 µg/mL) and anticancer (IC50 ~10–30 µM in HeLa cells) activities. Activity correlates with electron-withdrawing substituents (e.g., bromo, methoxy) enhancing cellular uptake .
Advanced Research Questions
Q. How does regioselectivity in pyrazole-pyrimidine cyclization impact synthetic yield and bioactivity?
- Analysis : Regioselectivity is influenced by steric and electronic factors. For example, 1-phenyl substitution on pyrazole directs cyclization to the 4-position of the tetrahydropyrimidine ring, as observed in X-ray structures . Suboptimal regiochemistry (e.g., 2-oxo vs. 4-oxo isomers) reduces bioactivity due to altered hydrogen-bonding interactions with target proteins .
Q. What computational methods are used to predict the compound’s interaction with biological targets?
- Methodology :
- Density Functional Theory (DFT) calculates molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic regions for target binding .
- Molecular docking (e.g., AutoDock Vina) models interactions with bacterial DNA gyrase or human carbonic anhydrase, highlighting key residues (e.g., Asn46, Asp73) for hydrogen bonding .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Approach :
- Perform metabolic stability assays (e.g., liver microsome studies) to assess compound degradation.
- Use structure-activity relationship (SAR) analysis to optimize substituents (e.g., replacing bromine with chlorine improves metabolic stability) .
- Validate with pharmacokinetic studies (Cmax, t1/2) in rodent models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
